(R)-2-Amino-3-(4-bromothiophen-2-yl)propanoicacid
Description
(R)-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid is a chiral amino acid derivative featuring a propanoic acid backbone with an amino group at the second carbon and a 4-bromothiophen-2-yl substituent at the third carbon. The (R)-configuration at C2 distinguishes it from its enantiomer and influences its biochemical interactions. This compound’s brominated thiophene moiety introduces steric bulk and electronic effects, making it distinct from non-halogenated or phenyl/indole-based analogs. Its applications span asymmetric synthesis, biocatalysis, and pharmaceutical research, particularly in studying enzyme-substrate specificity .
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)/t6-/m1/s1 |
InChI Key |
LBXHSYNAEYCIDW-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(SC=C1Br)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(SC=C1Br)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Specific Synthetic Routes
Asymmetric Synthesis via Chiral Precursors
Starting from chiral α-amino acid derivatives or chiral auxiliaries, the bromothiophene moiety is introduced via cross-coupling reactions or nucleophilic substitution. This approach ensures retention of stereochemistry.
-
- Protection of amino and carboxyl groups.
- Formation of organometallic intermediates (e.g., organolithium or organozinc reagents) from bromothiophene.
- Coupling with chiral α-halo acids or derivatives.
- Deprotection to yield the target amino acid.
Advantages : High stereochemical purity, scalable.
- Disadvantages : Requires multiple steps and careful control of reaction conditions.
Halomethylation and Amidomalonate Methods
These methods involve the use of halomethylated thiophene derivatives and malonate esters to build the amino acid skeleton, followed by hydrolysis and resolution.
- Advantages : Can provide access to various substituted amino acids.
- Disadvantages : Some halomethyl derivatives are unstable and potentially explosive; requires careful handling.
Preparation of Stock Solutions for Research Use
For experimental and biological assays, (R)-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid is often prepared as stock solutions. Although specific solubility data for the 4-bromo isomer is limited, analogous compounds such as the 5-bromo isomer have documented preparation protocols:
| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | ~4.0 | ~0.8 | ~0.4 |
| 5 mg | ~20.0 | ~4.0 | ~2.0 |
| 10 mg | ~40.0 | ~8.0 | ~4.0 |
Note: Volumes are approximate and depend on molecular weight and purity. Solvents include DMSO, PEG300, Tween 80, and water for in vivo formulations, ensuring clear solutions before proceeding to the next solvent addition.
Analytical and Research Findings Related to Preparation
- Yields : Reduction methods yield 48–94% for related bromothiophenyl amino acids, indicating moderate efficiency.
- Stereochemistry : The (R)-configuration is maintained by using chiral starting materials or asymmetric synthesis; racemization is minimized by mild reaction conditions.
- Environmental Considerations : Sodium amalgam reduction, while effective, is environmentally hazardous; alternative reducing agents or catalytic hydrogenation methods are preferred in modern protocols.
- Purification : Crystallization and chromatographic techniques are employed to isolate the pure (R)-enantiomer and remove inorganic by-products.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sodium amalgam reduction | 3-(bromothiophen-2-yl)-2-(hydroxyimino)propanoic acid, Na(Hg) | 48–94 | Moderate to high | Simple, moderate yield | Environmental hazard, disposal issues |
| Asymmetric synthesis with chiral precursors | Organometallic coupling, chiral auxiliaries | High | High | High stereochemical purity | Multi-step, requires expertise |
| Halomethylation and amidomalonate | Halomethyl thiophene derivatives, malonate esters | Variable | Moderate | Versatile for derivatives | Unstable intermediates, safety concerns |
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Thiophene derivatives with various substituents.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Coupling: New carbon-carbon bonded products.
Scientific Research Applications
®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
(R)-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid, also known by its CAS number 1218521-24-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various research studies and providing detailed insights into its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHBrNOS and a molecular weight of approximately 250.11 g/mol. Its structure features a bromothiophene ring, which is significant for its biological activity. The presence of both an amino group and a carboxylic acid group classifies it as an amino acid derivative, allowing it to participate in various biochemical processes.
Neuroprotective Effects
Research indicates that (R)-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid may exhibit neuroprotective properties. Compounds with thiophene rings are often studied for their ability to modulate neurotransmitter systems, particularly in relation to glutamatergic signaling pathways. Preliminary studies suggest that this compound may interact with glutamate receptors, potentially offering protective effects against excitotoxicity associated with neurodegenerative diseases.
Antiproliferative Activity
The compound's structural features suggest it may also possess antiproliferative properties. A study on structurally similar compounds indicated that brominated thiophene derivatives could inhibit the growth of various cancer cell lines. This activity is hypothesized to arise from the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival.
The exact mechanisms through which (R)-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Glutamate Receptor Modulation : The compound may act as an antagonist or modulator at glutamate receptors, which are crucial for synaptic plasticity and memory formation.
- Inhibition of Apoptotic Pathways : Similar compounds have been shown to inhibit caspase activation, thereby reducing apoptosis in neuronal cells exposed to excitotoxic agents.
- Impact on Signal Transduction : The presence of the bromine atom may enhance interactions with specific enzymes or receptors involved in signal transduction pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Nishimoto et al. (2008) | Investigated neuroprotective effects through modulation of PI3K/Akt signaling pathways in neuronal cultures, suggesting potential applications in treating neurodegenerative disorders. |
| Cai et al. (2017) | Explored the role of similar compounds in reducing seizure activity in epilepsy models, indicating potential therapeutic uses for (R)-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid in epilepsy treatment. |
| Ly et al. (2015) | Demonstrated antiproliferative effects of structurally related compounds on various cancer cell lines, supporting further exploration into the anticancer potential of bromothiophene derivatives. |
Q & A
Q. What are the recommended synthetic routes for (R)-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid, and how is enantiomeric purity ensured?
- Methodological Answer :
The compound can be synthesized via stereoselective biocatalytic methods. For example, ammonia elimination from 2-amino-3-(thiophen-2-yl)propanoic acid using immobilized phenylalanine ammonia-lyase (PAL) on functionalized carbon nanotubes (SwCNTNH2-PAL) achieves high enantioselectivity under batch conditions at room temperature . Chiral resolution techniques, such as chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and mobile phases (hexane:isopropanol:trifluoroacetic acid), are critical for isolating the (R)-enantiomer. ESI-MS and NMR (¹H/¹³C) confirm structural integrity, while polarimetry ([α]D) verifies optical purity .
Q. What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm ensures >98% purity .
- Stereochemical Confirmation : Chiral HPLC (e.g., Daicel Chiralpak AD-H) and circular dichroism (CD) spectroscopy distinguish enantiomers.
- Structural Verification : ¹H/¹³C NMR (DMSO-d6 or D2O) identifies key peaks (e.g., α-proton at δ 3.8–4.2 ppm, bromothiophene protons at δ 7.1–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 292.9842) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during biocatalytic synthesis?
- Methodological Answer :
Discrepancies in enantiomeric excess (ee) may arise from enzyme-substrate mismatching or reaction pH variations. To address this:- Optimize reaction conditions: Adjust pH (6.5–8.0) and temperature (20–30°C) to stabilize the PAL enzyme .
- Use engineered PAL variants with enhanced substrate specificity for brominated thiophene derivatives.
- Employ continuous-flow biocatalysis to improve yield and ee (>99%) compared to batch modes .
- Cross-validate results using X-ray crystallography of co-crystallized enzyme-substrate complexes to identify steric hindrance factors .
Q. What role does the 4-bromothiophen-2-yl group play in modulating biological activity or reactivity in peptide coupling?
- Methodological Answer :
The electron-withdrawing bromine and sulfur atoms in the thiophene ring influence electronic density, affecting nucleophilic reactivity in peptide bond formation. For example:- Coupling Efficiency : The bromine atom increases electrophilicity at the α-carbon, enhancing reactivity with carbodiimide-based coupling agents (e.g., DIC/HOBt).
- Steric Effects : The bulky thiophene ring may reduce coupling yields in solid-phase peptide synthesis (SPPS); using microwave-assisted synthesis (50°C, 20 min) mitigates this .
- Biological Interactions : In structure-activity relationship (SAR) studies, the bromothiophene moiety improves binding affinity to targets like LAT1 transporters by introducing hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
